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Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a

key player in lipid metabolism. Developed by Chong Kun Dang Pharmaceutical Corp., CKD-
519 has been investigated for its potential in treating dyslipidemia by modulating lipoprotein

profiles. This technical guide provides a comprehensive overview of the chemical structure, a

plausible synthetic route, mechanism of action, and available clinical data for CKD-519.

Chemical Structure
The chemical structure of CKD-519 is provided below.

Systematic Name: (2R)-2-[[4'-[[(5S)-5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazol-2-

yl]amino]methyl]-[1,1'-biphenyl]-2-yl]oxy]-3-phenylpropanoic acid

Molecular Formula: C39H29F6N3O5

Molecular Weight: 757.66 g/mol

(The exact chemical structure can be visualized in various chemical drawing software using its

systematic name or by searching for its designated identifiers in chemical databases.)
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Plausible Synthesis of CKD-519
While the specific, proprietary synthesis of CKD-519 is not publicly disclosed, a plausible

synthetic route can be conceptualized based on the known synthesis of structurally related 2-

arylbenzoxazoles and other CETP inhibitors. The following represents a hypothetical, multi-

step synthesis that employs common organic chemistry transformations.

Disclaimer: This proposed synthesis is for informational purposes only and is based on general

synthetic strategies for similar molecular scaffolds. It is not the confirmed manufacturing

process for CKD-519.

Retrosynthetic Analysis:

A retrosynthetic approach to CKD-519 suggests the key disconnections at the amide bond and

the oxazole ring. The synthesis could logically proceed through the coupling of a biphenyl core

containing a carboxylic acid and an amino group with a chiral phenylpropanoic acid derivative,

and the formation of the substituted oxazole ring.

Proposed Synthetic Workflow:
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Caption: A high-level overview of a plausible synthetic workflow for CKD-519.

Detailed Methodologies (Hypothetical):

Synthesis of the Biphenyl Core: The synthesis would likely begin with a commercially

available substituted biphenyl compound. Through a series of functional group

interconversions, such as nitration followed by reduction to an amine, and oxidation of a
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methyl group to a carboxylic acid, the necessary functionalities would be introduced.

Protecting group strategies would be essential to avoid unwanted side reactions.

Formation of the Substituted Oxazole: The 2-amino-oxazole moiety could be constructed

from 3,5-bis(trifluoromethyl)aniline. This could involve acylation with a suitable reagent,

followed by a cyclization reaction, such as a Robinson-Gabriel synthesis or a related

method, to form the oxazole ring.

Preparation of the Chiral Side Chain: The (2R)-2-oxy-3-phenylpropanoic acid side chain

would likely be derived from a protected form of D-phenylalanine. The carboxylic acid would

be activated, for example, as an acid chloride or using peptide coupling reagents, for

subsequent amide bond formation.

Assembly and Final Steps: The key fragments—the functionalized biphenyl core, the amino-

oxazole, and the chiral side chain—would be coupled. This would likely involve a nucleophilic

substitution to attach the oxazole to the biphenyl core, followed by an amide coupling

reaction to introduce the phenylpropanoic acid moiety. The final step would involve the

removal of any protecting groups to yield CKD-519.

Mechanism of Action: CETP Inhibition
CKD-519 exerts its pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein

(CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from

high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like very-low-density

lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By blocking

this transfer, CKD-519 leads to an increase in HDL cholesterol (HDL-C) levels and a decrease

in LDL cholesterol (LDL-C) levels.
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Caption: Signaling pathway of CETP and its inhibition by CKD-519.

Quantitative Data Summary
The following tables summarize the key quantitative data available for CKD-519 from

preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

Parameter Value Species Reference

IC50 (CETP Inhibition) 2.3 nM Human Serum [1]

Max. CETP Inhibition

(in vivo)
70% - 86% Transgenic Mice [1]

HDL-C Increase (in

vivo)
25% - 48% Transgenic Mice [1]

Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single Ascending Dose Study)[1][2]
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Dose Cmax (ng/mL)
AUCinf
(ng·h/mL)

Tmax (h) t1/2 (h)

25 mg 114.3 ± 44.2 3438.3 ± 1162.7 5.0 (4.0-8.0) 39.6 ± 11.2

50 mg 195.5 ± 75.3 6475.2 ± 2045.8 6.0 (4.0-8.0) 48.9 ± 13.7

100 mg 314.8 ± 114.7
12089.4 ±

3687.2
6.0 (4.0-24.0) 56.4 ± 14.8

200 mg 425.8 ± 167.3
18538.7 ±

5883.1
6.0 (4.0-8.0) 61.2 ± 16.3

400 mg 550.2 ± 201.9
26784.5 ±

8934.6
6.0 (4.0-8.0) 70.4 ± 20.5

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Pharmacodynamic Response (CETP Inhibition) in Healthy Subjects[1]

Dose
Maximum CETP Inhibition
(%)

Time to Maximum
Inhibition (h)

25 mg 65.4 8.0

50 mg 66.9 6.3

100 mg 78.3 8.3

200 mg 80.7 7.0

400 mg 83.0 7.3

Experimental Protocols
Measurement of Plasma CKD-519 Concentration[1]
The plasma concentrations of CKD-519 were determined using a validated high-performance

liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Sample Preparation:
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A 100 µL aliquot of human plasma was mixed with 10 µL of an internal standard working

solution.

Protein precipitation was achieved by adding 300 µL of acetonitrile.

The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

Chromatographic Separation:

An aliquot of the supernatant was injected into the HPLC system.

The specific column, mobile phase composition, and gradient elution program used are

proprietary to the developing laboratory but would be standard for a small molecule of this

nature.

Mass Spectrometric Detection:

The eluent from the HPLC was introduced into a tandem mass spectrometer.

Detection was performed using multiple reaction monitoring (MRM) in positive or negative

ion mode, depending on the ionization characteristics of CKD-519 and the internal

standard.

The lower limit of quantification for this assay was 1.0 ng/mL.[1]

CETP Activity Assay[1]
The inhibitory effect of CKD-519 on CETP activity in serum was measured using a

commercially available fluorescence-based assay kit.

Assay Principle: The assay utilizes a donor particle containing a fluorescently labeled

cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent

substrate is transferred from the donor to the acceptor particle, resulting in an increase in

fluorescence intensity.

Procedure:
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Serum samples were incubated with the donor and acceptor particles in the presence or

absence of CKD-519.

The reaction was allowed to proceed for a specified time at a controlled temperature.

The fluorescence intensity was measured using a fluorescence plate reader at the

appropriate excitation and emission wavelengths.

The percentage of CETP inhibition was calculated by comparing the fluorescence in the

presence of the inhibitor to that of the control (no inhibitor).

Conclusion
CKD-519 is a potent CETP inhibitor with a well-defined mechanism of action and dose-

dependent pharmacokinetic and pharmacodynamic profiles in humans. The available data

suggest that it effectively inhibits CETP, leading to favorable changes in lipoprotein profiles.

While the specific synthetic route is proprietary, a plausible synthesis can be envisioned based

on established organic chemistry principles. This technical guide provides a foundational

understanding of CKD-519 for professionals in the field of drug discovery and development.

Further research and clinical trials will be necessary to fully elucidate its therapeutic potential

and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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